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Compound of Interest

Ethyl 2-aminothiazole-4-
Compound Name:
carboxylate

Cat. No.: B056460

A comprehensive analysis of the structure-activity relationships (SAR) of ethyl 2-
aminothiazole-4-carboxylate analogs reveals a versatile scaffold with a broad spectrum of
biological activities. These compounds have been extensively explored for their potential as
antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide provides a
comparative overview of their performance, supported by experimental data, detailed
methodologies, and visual representations of key concepts.

Structure-Activity Relationship (SAR) Overview

The core structure of ethyl 2-aminothiazole-4-carboxylate serves as a foundational building
block in medicinal chemistry.[1] Modifications at the 2-amino group and the thiazole ring have
led to the development of potent and selective therapeutic agents.[2][3]

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated significant antimicrobial properties. The
introduction of various heterocyclic moieties and Schiff bases has been a common strategy to
enhance this activity.[4][5] For instance, the synthesis of Schiff bases by reacting ethyl 2-
aminothiazole-4-carboxylate with different aldehydes and ketones has yielded compounds
with notable antibacterial and antifungal effects.[5]

Anticancer Activity
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Numerous studies have highlighted the potential of ethyl 2-aminothiazole-4-carboxylate
analogs as anticancer agents.[3][6][7] The substitution at the 2-amino position with various
functional groups has been a key area of investigation. One study reported that ethyl 2-[3-
(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against the
RPMI-8226 leukemia cell line with a GI50 value of 0.08 microM.[7]

Kinase Inhibition

The 2-aminothiazole scaffold has been identified as a novel template for kinase inhibitors.[8]
Strategic modifications have led to the discovery of potent pan-Src inhibitors, with Dasatinib
being a prominent example used in the treatment of chronic myelogenous leukemia.[8]

Other Biological Activities

Beyond these primary areas, analogs have been investigated as vascular adhesion protein-1
(VAP-1) inhibitors for treating conditions like diabetic macular edema.[9][10] These studies
underscore the therapeutic versatility of this chemical class.

Comparative Biological Data

The following tables summarize the quantitative biological activity data for various ethyl 2-
aminothiazole-4-carboxylate analogs.

Table 1: Anticancer Activity of Ethyl 2-substituted-aminothiazole-4-carboxylate Analogs[7]

Substitution at 2- )
Compound . . Cell Line GI50 (M)
amino position

3-(diethylamino)- RPMI-8226
14 ) _ 0.08
propanamido (Leukemia)

Mean Graph (MG-
MID)

38.3

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: VAP-1 Inhibitory Activity of Thiazole Derivatives[9][10]
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Compound Human VAP-1 IC50 (nM) Rat VAP-1 IC50 (nM)
10 230 14
35¢c 20 72

IC50: The concentration required to inhibit enzyme activity by 50%.

Experimental Protocols
General Synthesis of Ethyl 2-aminothiazole-4-
carboxylate Schiff Bases|[5]

Ethyl 2-aminothiazole-4-carboxylate is synthesized by the reaction of ethyl bromopyruvate
and thiourea. The resulting compound is then reacted with various aldehydes or ketones to
form the corresponding Schiff bases. The purity of the synthesized compounds is typically
confirmed using thin-layer chromatography.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[7]

The antitumor activity of the synthesized analogs is evaluated in vitro by the National Cancer
Institute (NCI) against a panel of 60 human tumor cell lines. The screening involves
determining the concentration of the compound that causes 50% growth inhibition (GI50).

VAP-1 Inhibition Assay[9][10]

The inhibitory activity against vascular adhesion protein-1 (VAP-1) is determined using a
fluorometric assay. The assay measures the production of hydrogen peroxide from the
enzymatic oxidation of a substrate. The IC50 values are calculated from the dose-response
curves.

Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow.
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Caption: Structure-Activity Relationship (SAR) overview for Ethyl 2-aminothiazole-4-
carboxylate analogs.
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Caption: General experimental workflow for SAR studies of novel analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-ethyl-2-aminothiazole-4-carboxylate-in-modern-drug-synthesis-yh
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6744641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6744641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6744641/
https://www.mdpi.com/1420-3049/26/5/1449
https://pubmed.ncbi.nlm.nih.gov/10327887/
https://pubmed.ncbi.nlm.nih.gov/10327887/
https://pubmed.ncbi.nlm.nih.gov/17154512/
https://pubmed.ncbi.nlm.nih.gov/17154512/
https://pubmed.ncbi.nlm.nih.gov/17154512/
https://pubmed.ncbi.nlm.nih.gov/17154512/
https://pubmed.ncbi.nlm.nih.gov/23540955/
https://pubmed.ncbi.nlm.nih.gov/23540955/
https://pubmed.ncbi.nlm.nih.gov/23540955/
https://pubmed.ncbi.nlm.nih.gov/23337801/
https://pubmed.ncbi.nlm.nih.gov/23337801/
https://pubmed.ncbi.nlm.nih.gov/23337801/
https://www.benchchem.com/product/b056460#structure-activity-relationship-sar-studies-of-ethyl-2-aminothiazole-4-carboxylate-analogs
https://www.benchchem.com/product/b056460#structure-activity-relationship-sar-studies-of-ethyl-2-aminothiazole-4-carboxylate-analogs
https://www.benchchem.com/product/b056460#structure-activity-relationship-sar-studies-of-ethyl-2-aminothiazole-4-carboxylate-analogs
https://www.benchchem.com/product/b056460#structure-activity-relationship-sar-studies-of-ethyl-2-aminothiazole-4-carboxylate-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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